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Compound of Interest

Compound Name: 7-Bromo-2-chloroquinoxaline

Cat. No.: B184729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral characterization of 7-Bromo-2-chloroquinoxaline,

a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the

limited availability of published experimental data for this specific derivative, this guide presents

a combination of predicted data, general spectral characteristics of related quinoxaline

derivatives, and standardized experimental protocols. This information is intended to serve as a

baseline for researchers working with this and similar molecules.

Chemical and Physical Properties
Basic information for 7-Bromo-2-chloroquinoxaline is summarized in the table below.

Property Value Reference

CAS Number 89891-65-6 [1]

Molecular Formula C₈H₄BrClN₂ [1]

Molecular Weight 243.49 g/mol [1][2]

IUPAC Name 7-bromo-2-chloroquinoxaline [2]

Spectral Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b184729?utm_src=pdf-interest
https://www.benchchem.com/product/b184729?utm_src=pdf-body
https://www.benchchem.com/product/b184729?utm_src=pdf-body
https://www.scbt.com/p/7-bromo-2-chloroquinoxaline-89891-65-6
https://www.scbt.com/p/7-bromo-2-chloroquinoxaline-89891-65-6
https://www.scbt.com/p/7-bromo-2-chloroquinoxaline-89891-65-6
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-2-chloroquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-2-chloroquinoxaline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the available and predicted spectral data for 7-Bromo-2-
chloroquinoxaline. For comparison, typical spectral ranges for quinoxaline derivatives are

also provided.

Mass Spectrometry
While detailed experimental fragmentation patterns are not readily available in the literature,

predicted collision cross-section (CCS) data provides insight into the ion's shape and size in

the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Data for 7-Bromo-2-chloroquinoxaline
Adducts

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 242.93192 136.1

[M+Na]⁺ 264.91386 151.2

[M-H]⁻ 240.91736 141.2

[M+NH₄]⁺ 259.95846 157.1

[M+K]⁺ 280.88780 138.3

[M]⁺ 241.92409 156.8

[M]⁻ 241.92519 156.8

(Data obtained from

PubChem)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for 7-Bromo-2-chloroquinoxaline is not available in the

reviewed literature. The following table provides general, expected chemical shift ranges for

protons and carbons in similar quinoxaline structures. Actual values for the target compound

may vary based on solvent and electronic effects of the substituents.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Quinoxaline Derivatives
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Nucleus Functional Group
Expected Chemical Shift
(ppm)

¹H Aromatic C-H 7.5 - 9.0

¹³C Aromatic C-H 120 - 140

¹³C Aromatic C (quaternary) 140 - 160

Infrared (IR) Spectroscopy
Experimental IR spectra for 7-Bromo-2-chloroquinoxaline are not publicly available.

However, the characteristic absorption bands can be predicted based on the functional groups

present in the molecule.

Table 3: Predicted IR Absorption Bands for 7-Bromo-2-chloroquinoxaline

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H stretch 3100 - 3000 Medium

C=N stretch (quinoxaline ring) 1620 - 1550 Medium to Strong

Aromatic C=C stretch 1600 - 1450 Medium to Strong

C-Cl stretch 850 - 550 Strong

C-Br stretch 680 - 515 Strong

UV-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption maxima for 7-Bromo-2-chloroquinoxaline are not found in the

surveyed literature. Quinoxaline and its simple derivatives typically exhibit multiple absorption

bands in the UV region.

Table 4: Typical UV-Vis Absorption Maxima for Quinoxaline Derivatives
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Transition Typical λₘₐₓ (nm)

π → π* ~230-250 and ~300-350

Experimental Protocols
The following are generalized experimental protocols for the spectral characterization of 7-
Bromo-2-chloroquinoxaline and its derivatives. These should be adapted and optimized for

specific instrumentation and research questions.

Mass Spectrometry
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an

appropriate ionization source (e.g., ESI, APCI).

Sample Preparation: Dissolve a small amount of the compound (typically 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water. A final concentration

of 1-10 µg/mL is usually sufficient for analysis.

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe

different adducts. Obtain a full scan spectrum to determine the molecular ion and perform

fragmentation (MS/MS) to elucidate the structure.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

2D NMR (optional but recommended): Perform COSY, HSQC, and HMBC experiments to

aid in the complete assignment of proton and carbon signals.
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Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation:

ATR: Place a small amount of the solid sample directly on the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a

thin pellet.

Data Acquisition: Collect the spectrum typically over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile). Dilute the stock solution to a concentration that gives

an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

Logical Workflow for Spectral Characterization
The following diagram illustrates a typical workflow for the comprehensive spectral

characterization of a novel or uncharacterized compound like 7-Bromo-2-chloroquinoxaline.
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Caption: Workflow for the synthesis, purification, and spectral characterization of 7-Bromo-2-
chloroquinoxaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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